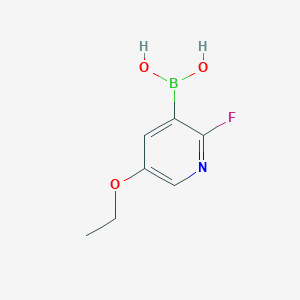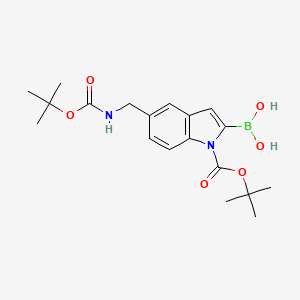
(5-Methylquinolin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylquinolin-8-yl)boronic acid is a boronic acid derivative with the molecular formula C10H10BNO2. It is a compound of interest in various fields of chemistry due to its unique structure, which includes a quinoline ring substituted with a boronic acid group. This compound is utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylquinolin-8-yl)boronic acid typically involves the functionalization of quinoline derivatives. One common method includes the borylation of 5-methylquinoline using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation processes using continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5-Methylquinolin-8-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding quinoline derivatives with reduced functional groups.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include biaryl compounds, quinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Methylquinolin-8-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into boronic acid derivatives has shown promise in developing new drugs, particularly in oncology and antibacterial treatments.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of various functionalized quinolines.
Mechanism of Action
The mechanism of action of (5-Methylquinolin-8-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use in enzyme inhibition and drug design.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 2-Quinolylboronic acid
Uniqueness
(5-Methylquinolin-8-yl)boronic acid is unique due to its quinoline ring structure, which imparts specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry for the development of new therapeutic agents.
By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(5-methylquinolin-8-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h2-6,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSOTTKBEWZBRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)C)C=CC=N2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
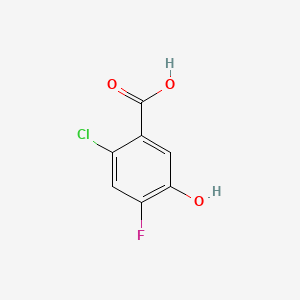


![(2R)-2-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B8206673.png)
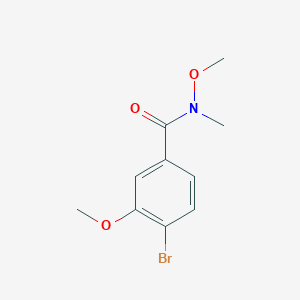
![3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B8206682.png)
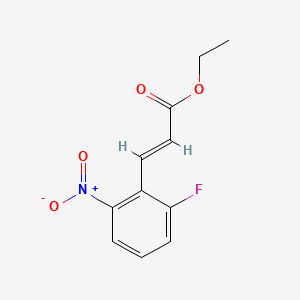


![2-[3-(Dihydroxyboranyl)-4-fluorophenyl]acetic acid](/img/structure/B8206705.png)

